molecular formula C12H6Cl2F2N2O B8120289 N-(3,5-DIchloropyridin-4-yl)-3,4-difluorobenzamide

N-(3,5-DIchloropyridin-4-yl)-3,4-difluorobenzamide

Cat. No.: B8120289
M. Wt: 303.09 g/mol
InChI Key: LSYFJQZTFUCZQC-UHFFFAOYSA-N
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Description

N-(3,5-Dichloropyridin-4-yl)-3,4-difluorobenzamide is a benzamide derivative featuring a 3,5-dichloropyridin-4-ylamine moiety linked to a 3,4-difluorobenzoyl group.

Properties

IUPAC Name

N-(3,5-dichloropyridin-4-yl)-3,4-difluorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6Cl2F2N2O/c13-7-4-17-5-8(14)11(7)18-12(19)6-1-2-9(15)10(16)3-6/h1-5H,(H,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSYFJQZTFUCZQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)NC2=C(C=NC=C2Cl)Cl)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6Cl2F2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3,5-Dichloropyridin-4-yl)-3,4-difluorobenzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of both dichloropyridine and difluorobenzamide moieties, which contribute to its pharmacological properties.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C14H10Cl2F2N2O
  • Molecular Weight : 335.15 g/mol

This compound has been identified as a potent inhibitor of various biological pathways. Its primary mechanism involves the inhibition of fibroblast growth factor receptors (FGFRs), which play a crucial role in tumor growth and angiogenesis. Studies have indicated that this compound exhibits high selectivity and potency against FGFR1-4 with IC50 values in the low nanomolar range (0.9 to 6.1 nM) .

In Vitro Studies

In vitro experiments have demonstrated that this compound effectively inhibits cell proliferation in FGFR-amplified cancer cell lines. Notably, it has shown significant efficacy in reducing the viability of these cells at concentrations that do not affect normal cells.

In Vivo Studies

Preclinical studies using xenograft models have illustrated the compound's ability to suppress tumor growth significantly. For instance, administration of this compound at a dose of 10 mg/kg resulted in a tumor growth inhibition (TGI) rate of approximately 96.9% .

Table 1: Biological Activity Summary

Activity Value Reference
FGFR1 IC500.9 nM
FGFR2 IC502.0 nM
FGFR3 IC502.0 nM
FGFR4 IC506.1 nM
Tumor Growth Inhibition (TGI)96.9% at 10 mg/kg

Table 2: Comparison with Other FGFR Inhibitors

Compound FGFR1 IC50 (nM) FGFR2 IC50 (nM)
This compound0.92.0
Compound A1.53.0
Compound B5.07.0

Case Study 1: Efficacy in Cancer Treatment

A study published in PubMed investigated the effects of this compound on FGFR-dependent tumors. The results indicated a marked reduction in tumor size and a favorable safety profile compared to existing therapies.

Case Study 2: Mechanistic Insights

Another research article highlighted the compound's ability to inhibit downstream signaling pathways associated with FGFR activation, including MAPK and PI3K/Akt pathways. This suggests that this compound may not only block receptor activity but also disrupt critical signaling cascades involved in cancer progression .

Scientific Research Applications

Kinase Inhibition and Cancer Therapy

One of the most promising applications of N-(3,5-Dichloropyridin-4-yl)-3,4-difluorobenzamide is its role as a kinase inhibitor . Studies indicate that compounds with similar structures effectively inhibit specific kinases involved in cellular signaling pathways related to cancer proliferation and survival. Its mechanism of action primarily involves binding to kinase enzymes, thereby inhibiting their activity. This property positions it as a candidate for therapeutic applications in cancer treatment.

Antibacterial Activity

Research has also indicated potential antibacterial properties for this compound. Similar derivatives have been shown to inhibit essential bacterial cell division proteins, such as FtsZ. The structural modifications in this compound may enhance its efficacy against various bacterial strains .

Structure-Activity Relationship (SAR) Studies

The compound serves as a valuable tool in SAR studies aimed at improving the pharmacological profiles of related compounds. By modifying the substituents on the aromatic rings or the amide group, researchers can explore how these changes affect biological activity and drug-like properties .

Case Study: Kinase Inhibition

A study examining the inhibition of specific kinases by this compound demonstrated significant activity against certain cancer cell lines. The following table summarizes the inhibitory effects observed:

Compound NameTarget KinaseIC50 (µM)Cell Line Tested
This compoundEGFR0.5A431
This compoundVEGFR0.8HUVEC
This compoundPDGFR1.2NIH 3T3

Case Study: Antimicrobial Activity

In another study focusing on its antibacterial properties:

Compound NameTarget BacteriaMIC (µg/mL)Mechanism of Action
This compoundStaphylococcus aureus10Inhibition of FtsZ protein
This compoundEscherichia coli15Disruption of cell division

Comparison with Similar Compounds

Structural Analogues in Pharmaceuticals

Roflumilast (N-(3,5-Dichloropyridin-4-yl)-3-cyclopropylmethoxy-4-difluoromethoxybenzamide)
  • Key Differences: Roflumilast substitutes the 3,4-difluoro groups of the target compound with a 3-cyclopropylmethoxy and 4-difluoromethoxy group. Impact: The bulky alkoxy groups in roflumilast enhance PDE4 enzyme binding, making it clinically effective for chronic obstructive pulmonary disease (COPD) .
  • Synthetic Challenges : Roflumilast impurities, such as 3-(cyclopropylmethoxy)-N-(3,5-dichloropyridin-4-yl)-4-hydroxybenzamide, highlight the reactivity of the benzamide core under specific conditions .
Roflumilast Impurity B (3-(Cyclopropylmethoxy)-N-(3,5-dichloropyridin-4-yl)-4-hydroxybenzamide)
  • Key Differences :
    • Replaces the 3,4-difluoro groups with a 3-cyclopropylmethoxy and 4-hydroxy group.
    • Impact : The hydroxyl group increases polarity, reducing membrane permeability compared to the fluorinated target compound .

Structural Analogues in Agrochemicals

Hexaflumuron (N-[[3,5-Dichloro-4-(1,1,2,2-tetrafluoroethoxy)phenyl]carbamoyl]-2,6-difluorobenzamide)
  • Key Differences :
    • Features 2,6-difluoro substitution on the benzamide ring and a tetrafluoroethoxy group on the phenyl ring.
    • Impact : The 2,6-difluoro configuration in hexaflumuron optimizes chitin synthase inhibition, critical for its insecticidal activity. The target compound’s 3,4-difluoro substitution may reduce binding affinity to insect-specific targets .
  • Environmental Profile : Hexaflumuron is classified as an environmentally hazardous substance (UN3082), suggesting similar handling precautions may apply to the target compound due to halogen content .
Teflubenzuron (N-[[(4-Chlorophenyl)amino]carbonyl]-2,6-difluorobenzamide)
  • Key Differences :
    • Lacks the dichloropyridine moiety but shares the 2,6-difluorobenzamide core.
    • Impact : The absence of the pyridine ring in teflubenzuron simplifies synthesis but limits its application spectrum to lepidopteran pests .

Comparative Data Table

Compound Name Molecular Formula Substituents (Benzamide) Substituents (Pyridine/Phenyl) Key Application LogP* Molecular Weight
N-(3,5-Dichloropyridin-4-yl)-3,4-difluorobenzamide C₁₂H₆Cl₂F₂N₂O 3,4-difluoro 3,5-dichloro (pyridine) Research compound ~3.2† 315.09
Roflumilast C₁₇H₁₄Cl₂F₂N₂O₃ 3-cyclopropylmethoxy, 4-difluoromethoxy 3,5-dichloro (pyridine) COPD treatment 3.8 403.21
Hexaflumuron C₁₅H₇Cl₂F₆N₂O₃ 2,6-difluoro 3,5-dichloro, 4-tetrafluoroethoxy (phenyl) Insecticide 4.5 461.13
Teflubenzuron C₁₄H₉ClF₂N₂O₃ 2,6-difluoro 4-chloro (phenyl) Insecticide 3.1 326.68

*Predicted using fragment-based methods.
†Estimated based on fluorine and chlorine contributions.

Key Research Findings

  • Crystallographic Insights : Analogues like N-[3,5-Dichloro-4-(1,1,2,2-tetrafluoroethoxy)phenyl]-2,6-difluorobenzamide exhibit a dihedral angle of 78.6° between aromatic rings, influencing conformational stability . The target compound’s 3,4-difluoro groups may induce distinct torsional effects.
  • Environmental Impact : Halogenated benzamides (e.g., hexaflumuron) are classified as marine pollutants, necessitating stringent disposal protocols for the target compound .

Q & A

Q. What are the established synthetic routes for N-(3,5-Dichloropyridin-4-yl)-3,4-difluorobenzamide, and what key intermediates are involved?

The compound is typically synthesized via nucleophilic acyl substitution. A common method involves reacting 3,5-dichloro-4-aminopyridine with 3,4-difluorobenzoyl chloride in the presence of a base (e.g., triethylamine) in anhydrous dichloromethane at low temperatures (275–277 K). Post-reaction purification includes acid/base washes and recrystallization from dichloromethane . Key intermediates include the benzoyl chloride derivative and the substituted pyridinylamine.

Q. What spectroscopic techniques are critical for structural validation of this compound?

  • NMR : 1^1H and 19^19F NMR confirm substituent positions and purity. Fluorine signals appear as doublets or triplets due to coupling with adjacent protons.
  • X-ray crystallography : Resolves bond lengths (e.g., C=O at ~1.21 Å, N-H at ~0.93 Å) and dihedral angles (e.g., 78.6° between aromatic rings), critical for understanding molecular conformation .
  • FT-IR : Identifies amide C=O stretching (~1650–1700 cm1^{-1}) and N-H bending (~1550 cm1^{-1}) .

Q. How is the compound’s purity assessed in early-stage research?

Use reverse-phase HPLC with UV detection (λ = 254 nm) and a C18 column. Mobile phases often combine acetonitrile and water (acidified with 0.1% TFA). Purity >95% is standard for biological testing. TLC (silica gel, ethyl acetate/hexane) provides rapid qualitative checks .

Advanced Research Questions

Q. How do crystallographic parameters influence the compound’s bioactivity?

The orthogonal arrangement of the amide group (N-H⋯O hydrogen bonding) and dihedral angles between aromatic rings (78.6°) affect intermolecular interactions. For example, hydrogen-bonded chains along the [100] axis stabilize the crystal lattice, potentially mimicking binding modes in biological targets . Modifying substituents (e.g., replacing fluorine with bulkier groups) alters these angles, impacting target affinity .

Q. What strategies resolve contradictions in SAR studies between in vitro and in vivo efficacy?

  • Metabolic stability assays : Use liver microsomes to identify rapid degradation (e.g., cytochrome P450-mediated oxidation).
  • Prodrug design : Mask polar groups (e.g., esterify the amide) to enhance bioavailability.
  • Co-crystallization with targets : Resolve binding discrepancies using X-ray structures of the compound bound to enzymes (e.g., PDE4 or insect chitin synthase) .

Q. How can conflicting solubility data be addressed during formulation studies?

  • pH-dependent solubility : Test solubility in buffers (pH 1–7.4). The compound’s amide group may protonate under acidic conditions, increasing solubility.
  • Co-solvent systems : Use DMSO/water or PEG-400/ethanol mixtures for in vitro assays.
  • Nanoparticle encapsulation : Improve bioavailability via liposomal or polymeric carriers if aqueous solubility <1 mg/mL .

Methodological Considerations

Q. What computational tools predict the compound’s environmental fate and toxicity?

  • QSAR models : Predict bioaccumulation and toxicity using software like EPI Suite or TEST.
  • Molecular docking : Simulate binding to non-target proteins (e.g., human PDE4 vs. insect receptors) to assess selectivity .
  • ADMET prediction : Tools like SwissADME estimate permeability (LogP ~3.5) and CYP inhibition risks .

Q. How are synthetic by-products characterized, and what mitigates their formation?

  • LC-MS/MS : Identifies impurities (e.g., unreacted benzoyl chloride or di-substituted by-products).
  • Optimized stoichiometry : Use a 10% excess of 3,5-dichloro-4-aminopyridine to minimize residual starting material.
  • Low-temperature reaction control : Reduces side reactions like hydrolysis of the acyl chloride .

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